molecular formula C10H13BrF2N2O2 B12219805 Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12219805
M. Wt: 311.12 g/mol
InChI Key: HERHAIARZDYREQ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that features a pyrazole ring substituted with bromine and difluoromethyl groups

Preparation Methods

The synthesis of Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves multiple steps. One common method includes the reaction of 4-bromo-3-(difluoromethyl)-1H-pyrazole with ethyl 3-bromobutanoate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, followed by purification through column chromatography.

Chemical Reactions Analysis

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of bromine, difluoromethyl, and pyrazole functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrF2N2O2

Molecular Weight

311.12 g/mol

IUPAC Name

ethyl 3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C10H13BrF2N2O2/c1-3-17-8(16)4-6(2)15-5-7(11)9(14-15)10(12)13/h5-6,10H,3-4H2,1-2H3

InChI Key

HERHAIARZDYREQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=C(C(=N1)C(F)F)Br

Origin of Product

United States

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